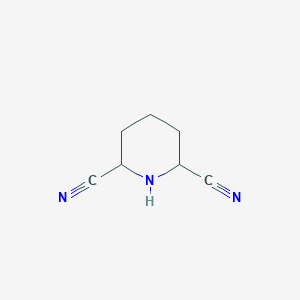

Piperidine-2,6-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPHEPARZCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318860 | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41980-31-8 | |

| Record name | 41980-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Piperidine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₉N₃. As a functionalized piperidine derivative, it holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound and its derivatives, including its synthesis, physical and chemical properties, and spectral characterization. Detailed experimental methodologies for the synthesis and characterization of related compounds are presented, offering valuable protocols for researchers in the field. Furthermore, this guide explores the biological significance of the broader class of piperidine derivatives, delving into their roles in modulating key signaling pathways relevant to drug discovery.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged structure" in medicinal chemistry. The unique conformational flexibility of the piperidine ring, coupled with its capacity for diverse chemical modifications, makes it a highly attractive framework for the design of novel therapeutic agents. This compound, featuring two nitrile groups at the 2 and 6 positions, presents a particularly interesting scaffold for further chemical elaboration, offering multiple reaction sites for the generation of diverse molecular libraries. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in research and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key predicted and experimentally determined properties for the parent compound and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | N/A |

| Molecular Weight | 135.17 g/mol | N/A |

| CAS Number | 41980-31-8 | N/A |

| Melting Point | 114-115 °C | [1] |

| Density (predicted) | 1.10 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 2.84 ± 0.10 | [1] |

| Solubility | Good solubility in polar organic solvents. | [1] |

Synthesis

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione

This protocol describes a two-step one-pot synthesis of a piperidine-2,6-dione derivative.

Materials:

-

Glutaric acid (0.01 mol)

-

Thionyl chloride (SOCl₂) (0.02 mol)

-

4-chloroaniline (0.01 mol)

-

Ethanol (for recrystallization)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a round bottom flask, add glutaric acid (0.01 mol) and thionyl chloride (0.02 mol).

-

Gently warm the reaction mixture for 2 hours. This step is to activate the glutaric acid.

-

Add 4-chloroaniline (0.01 mol) to the reaction mixture.

-

Reflux the reaction mixture for 1 hour.

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the solid product and recrystallize from aqueous ethanol to obtain the purified 1-(4-chlorophenyl)piperidine-2,6-dione.

Spectral Characterization

Specific spectral data for this compound is not available. The following sections provide general principles and expected spectral features based on the analysis of related piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons at the 2 and 6 positions, being adjacent to both the nitrogen and the nitrile group, would likely appear as downfield signals. The protons at the 3, 4, and 5 positions would resonate further upfield.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the five distinct carbon atoms of the piperidine ring and the two nitrile carbons. The nitrile carbons would appear in the characteristic region for cyano groups (around 115-125 ppm). The carbons at positions 2 and 6, bonded to the electron-withdrawing nitrile groups, would be shifted downfield compared to the other ring carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of one or both nitrile groups (CN, 26 Da) and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the C≡N stretch of the nitrile groups in the region of 2260-2240 cm⁻¹. The N-H stretch of the secondary amine would appear as a medium-intensity band around 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups in the ring are expected in the 2850-2960 cm⁻¹ region.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, the broader class of piperidine derivatives exhibits a wide range of pharmacological properties, including anticancer and neuroprotective effects.[2] These activities are often mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and immune responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Some piperidine-containing compounds have demonstrated the ability to suppress NF-κB activation.

Caption: Suppression of the NF-κB signaling pathway.

Safety Information

General Hazards of Piperidine:

-

Flammability: Highly flammable liquid and vapor.[3]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Corrosivity: Causes severe skin burns and eye damage.[3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While specific experimental data is limited, this guide provides a foundational understanding of its properties based on the well-established chemistry of related piperidine derivatives. The synthetic protocols, spectral interpretations, and overview of biological activities of the broader piperidine class offer a valuable starting point for researchers interested in exploring the potential of this and similar molecules in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the fundamental properties and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

Piperidine-2,6-dicarbonitrile: A Technical Guide for Advanced Research

CAS Number: 41980-31-8

This document provides an in-depth technical overview of Piperidine-2,6-dicarbonitrile, a heterocyclic compound of interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This guide consolidates available physicochemical data, outlines representative experimental protocols, and discusses potential applications based on its structural features.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a six-membered piperidine ring with two cyano (-C≡N) groups at the 2 and 6 positions.[1] Its molecular formula is C₇H₉N₃.[1][2] The presence of the polar nitrile groups and the nitrogen heteroatom significantly influences its chemical reactivity and physical properties, making it soluble in polar organic solvents.[1] The compound exists as a solid at room temperature.[1]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃ | [1][2] |

| Molecular Weight | 135.17 g/mol | [2] |

| Melting Point | 114-115 °C | [1][3] |

| Boiling Point (Predicted) | 344.1 ± 42.0 °C (at 760 mmHg) | [1][4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][3][4] |

| pKa (Predicted) | 2.84 ± 0.10 | [1] |

| Flash Point | 161.9 °C | [4] |

| Refractive Index | 1.497 | [4] |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by its two nitrile functional groups and the piperidine ring. The electron-withdrawing nature of the cyano groups renders the compound relatively acidic.[1] These nitrile groups are versatile handles for further chemical transformations, capable of being converted into amines, amides, or carboxylic acids, which underscores the compound's value as a synthetic intermediate.[1]

Several synthetic strategies can be employed for its preparation:

-

From Dihydropyridine Intermediates: A particularly effective strategy involves the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridine precursors.[1] These intermediates are readily accessible and exhibit excellent reactivity towards nucleophilic attack by cyanide, facilitating the introduction of the nitrile groups.[1]

-

Cyclization of Precursors: Another approach involves the cyclization of acyclic precursors. For instance, the reaction of 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine with phenylmethanethiol under specific conditions can yield the target compound.[1]

The general workflow for synthesis via a dihydropyridine intermediate is visualized below.

Representative Experimental Protocol

Objective: To synthesize a substituted this compound from a 1,4-dihydropyridine precursor.

Materials:

-

1,4-Dihydropyridine precursor

-

Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN) with a phase-transfer catalyst

-

Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Lewis acid catalyst (optional, e.g., ZnI₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1,4-dihydropyridine precursor (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Addition of Cyanide Source:

-

If using TMSCN: Add the cyanide source (approx. 2.2 eq) dropwise to the solution at 0 °C. If a catalyst is used, it should be added prior to the cyanide source.

-

If using KCN: Add KCN (approx. 2.5 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure this compound product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Potential Applications

The unique structure of this compound makes it a valuable building block in several areas of chemical science.

-

Pharmaceutical Development: The piperidine ring is a privileged scaffold found in numerous approved drugs.[5] This compound serves as a versatile starting material for creating libraries of novel molecules. The reactive nitrile groups can be readily transformed, allowing for the synthesis of diverse derivatives for evaluation against various therapeutic targets.[1]

-

Material Science: Research suggests potential applications in the development of advanced functional materials.[1] Its incorporation into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, and specific electrical properties.[1] There is also ongoing research into its potential use in improving the efficiency of organic light-emitting diodes (OLEDs).[1]

-

Agrochemicals: The structural motifs present in this molecule indicate potential applications as a building block for novel pesticides and herbicides.[1]

The logical relationship for its application in drug discovery is outlined below.

Safety and Handling

This compound should be handled with care in a laboratory setting. To the best of current knowledge, the health hazards of this product have not been fully investigated.[2] The product is intended solely for research and development purposes.[2]

| Hazard Information | Details | Source |

| Signal Word | WARNING | [2] |

| Pictogram | Exclamation Mark | [2] |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Handling | Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep container tightly closed and store in a cool, dry, well-ventilated place. | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |

| Decomposition Products | Under fire conditions, may emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides. | [2] |

Conclusion

This compound (CAS 41980-31-8) is a functionally rich heterocyclic compound with significant potential as an intermediate in organic synthesis. Its defined physicochemical properties, coupled with the synthetic versatility of its nitrile groups, make it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. While foundational data is available, further research into its biological activities and reaction mechanisms would be beneficial. Standard laboratory safety protocols should be strictly followed during its handling and use.

References

- 1. Buy this compound | 41980-31-8 [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chembk.com [chembk.com]

- 4. PIPERIDINE-2,6-DICARBONITRILE41980-31-8,Purity95%_Chemical Block Ltd. [molbase.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Piperidine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of piperidine-2,6-dicarbonitrile, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its structural isomers, conformational preferences, and relevant experimental and computational methodologies.

Introduction

This compound (C₇H₉N₃, Molar Mass: 135.17 g/mol ) is a disubstituted derivative of piperidine, a saturated six-membered nitrogen-containing heterocycle. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, and its conformational behavior is crucial for its biological activity and chemical reactivity. The presence of two nitrile groups at the 2 and 6 positions introduces stereocenters, leading to the existence of cis and trans diastereomers. The electronic and steric properties of the nitrile substituents significantly influence the conformational equilibrium of the piperidine ring.

Molecular Structure and Isomerism

The core of this compound is the piperidine ring, which, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents at the C2 and C6 positions gives rise to two diastereomers: cis-piperidine-2,6-dicarbonitrile and trans-piperidine-2,6-dicarbonitrile.

-

cis-isomer: The two cyano groups are on the same side of the piperidine ring. In the chair conformation, this can correspond to a (2-axial, 6-equatorial) or (2-equatorial, 6-axial) arrangement, which are in equilibrium through ring inversion. However, due to steric considerations, the diequatorial conformation is generally more stable.

-

trans-isomer: The two cyano groups are on opposite sides of the piperidine ring. In the chair conformation, this corresponds to a (2-axial, 6-axial) or (2-equatorial, 6-equatorial) arrangement. The diaxial conformation is significantly destabilized by 1,3-diaxial interactions, making the diequatorial conformation the most stable.

The interplay between the stereochemistry of the substituents and the inherent flexibility of the piperidine ring dictates the overall three-dimensional structure and properties of these isomers.

Conformational Analysis

The conformational preference of the piperidine ring in this compound is a critical aspect of its molecular structure. The chair conformation is the most stable, and the orientation of the nitrile substituents (axial vs. equatorial) is determined by a balance of steric and electronic effects.

Chair Conformation

Crystallographic and spectroscopic studies of various 2,6-disubstituted piperidines confirm the prevalence of the chair conformation.[1] For cis-piperidine-2,6-dicarbonitrile, a conformational equilibrium exists between the two chair forms where the substituents are axial-equatorial and equatorial-axial. For the trans-isomer, the diequatorial conformer is strongly favored over the diaxial conformer.

The logical relationship between the different possible conformations can be visualized as follows:

Quantitative Structural Data

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of a closely related compound, cis-(piperidine-2,6-diyl)dimethanol, provides valuable insight into the geometry of a cis-2,6-disubstituted piperidine ring in a chair conformation.[1] The bond lengths, bond angles, and selected dihedral angles from this structure are summarized below as a representative model for the piperidine ring in cis-piperidine-2,6-dicarbonitrile.

Table 1: Representative Bond Lengths for the Piperidine Ring [1]

| Bond | Length (Å) |

| N1—C2 | 1.472(2) |

| N1—C6 | 1.471(2) |

| C2—C3 | 1.526(2) |

| C3—C4 | 1.522(2) |

| C4—C5 | 1.523(2) |

| C5—C6 | 1.525(2) |

Table 2: Representative Bond Angles for the Piperidine Ring [1]

| Angle | Value (°) |

| C6—N1—C2 | 111.9(1) |

| N1—C2—C3 | 110.5(1) |

| C2—C3—C4 | 111.1(1) |

| C3—C4—C5 | 110.8(1) |

| C4—C5—C6 | 111.2(1) |

| N1—C6—C5 | 110.6(1) |

Table 3: Representative Dihedral Angles for the Piperidine Ring [1]

| Dihedral Angle | Value (°) |

| C6—N1—C2—C3 | -55.8(1) |

| N1—C2—C3—C4 | 55.3(1) |

| C2—C3—C4—C5 | -55.0(1) |

| C3—C4—C5—C6 | 55.4(1) |

| C4—C5—C6—N1 | -56.0(1) |

| C2—N1—C6—C5 | 56.1(1) |

Note: The data presented is for cis-(piperidine-2,6-diyl)dimethanol and serves as an approximation for the piperidine ring geometry in cis-piperidine-2,6-dicarbonitrile.

Experimental Protocols

Synthesis of cis- and trans-Piperidine-2,6-dicarbonitrile[2]

A general and effective method for the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles involves the hydrocyanation of N-silyl-1,4-dihydropyridines. This method yields a mixture of the cis and trans diastereomers, which can be separated by chromatographic techniques.

Materials:

-

4,4-disubstituted N-silyl-1,4-dihydropyridine

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Solvent (e.g., a suitable organic solvent)

Procedure:

-

A solution of the 4,4-disubstituted N-silyl-1,4-dihydropyridine in an appropriate solvent is prepared.

-

Three equivalents of sodium cyanide and fifteen equivalents of acetic acid are added to the solution.

-

The reaction mixture is heated to 70 °C for 1 hour.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the crude product containing a mixture of cis- and trans-piperidine-2,6-dicarbonitriles.

-

The diastereomers are separated by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and separation of this compound isomers.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of piperidine derivatives in solution. The coupling constants (J-values) between vicinal protons are particularly informative.

Methodology:

-

Sample Preparation: A solution of the purified cis or trans isomer of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the ring protons are carefully analyzed.

-

Data Interpretation:

-

Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz).

-

Axial-Equatorial Coupling (³J_ax,eq): Typically small (2-5 Hz).

-

Equatorial-Equatorial Coupling (³J_eq,eq): Typically small (2-5 Hz). By analyzing the coupling patterns of the protons at C2 and C6 with the adjacent methylene protons, the preferred orientation (axial or equatorial) of the nitrile groups can be determined. For instance, a large coupling constant for the proton at C2 would suggest it is in an axial position.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation.

General Protocol:

-

Crystallization: High-quality single crystals of the target compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The atomic positions and thermal parameters are refined to yield a final, precise molecular structure.

Conclusion

This compound exists as cis and trans diastereomers, with the piperidine ring adopting a stable chair conformation. The orientation of the nitrile substituents is governed by steric and electronic factors, with a strong preference for equatorial positions to minimize unfavorable steric interactions. While a crystal structure for this compound is not yet available, data from closely related compounds and established spectroscopic and computational techniques provide a robust model for its molecular structure and conformational behavior. This understanding is essential for its application in the rational design of novel molecules in pharmaceutical and materials science.

References

Technical Guide to the Predicted Spectroscopic Data of Piperidine-2,6-dicarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for Piperidine-2,6-dicarbonitrile could not be located in publicly available databases. The following guide provides a detailed prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the constituent functional groups—a piperidine ring and two nitrile moieties—and general principles of spectroscopy.

Predicted Spectroscopic Data

The structure of this compound features a piperidine ring substituted with nitrile groups at the 2 and 6 positions. The expected spectroscopic data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the nitrile groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H2 / H6 | 3.8 - 4.2 | Multiplet (m) | Deshielded due to proximity to both the nitrogen and the electron-withdrawing nitrile group. |

| H3 / H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | Complex splitting due to coupling with neighboring protons. |

| H4 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | Least deshielded protons of the ring. |

| N-H | 1.5 - 3.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. May exchange with D₂O. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the three chemically distinct carbons of the piperidine ring and the carbon of the nitrile groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C2 / C6 | 45 - 55 | Attached to both nitrogen and the nitrile group, leading to a downfield shift. |

| C3 / C5 | 25 - 35 | Typical range for methylene carbons in a saturated heterocyclic ring. |

| C4 | 20 - 30 | The most upfield carbon of the piperidine ring. |

| C≡N | 115 - 125 | Characteristic chemical shift for nitrile carbons.[1] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and amine functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2240[2][3] | Medium to Strong, Sharp |

| N-H | Stretch | 3550 - 3060 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850[4] | Strong |

| C-H | Bend | 1470 - 1350 | Medium |

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns of piperidine derivatives.

| m/z Value | Proposed Fragment | Notes |

| [M]⁺ | C₇H₉N₃⁺ | Molecular ion peak. |

| [M-H]⁺ | C₇H₈N₃⁺ | Loss of a hydrogen radical. |

| [M-CN]⁺ | C₆H₉N₂⁺ | Loss of a nitrile radical. |

| α-cleavage fragments | Various | α-cleavage is a dominant fragmentation pathway for piperidines, involving the cleavage of the C-C bond adjacent to the nitrogen.[5] |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: A flowchart of the typical workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved and filter if any solid particles are present to prevent distortion of the magnetic field homogeneity.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).[7] A process called "locking" is performed, where the instrument's magnetic field is stabilized by focusing on the deuterium signal from the solvent. "Shimming" is then carried out to optimize the homogeneity of the magnetic field across the sample.[8]

-

Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For a ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The number of scans is adjusted based on the sample concentration and the natural abundance of the nucleus.

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).[7]

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Collection: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[9]

-

Sample Analysis: The sample is placed in the IR beam path. The instrument scans the sample with infrared radiation over a specific range (typically 4000-400 cm⁻¹), and the detector measures the amount of light that is transmitted or absorbed at each wavelength.[10][11]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas or liquid chromatography. The sample is then vaporized.[12]

-

Ionization: The gaseous molecules are ionized. Common methods include:

-

Electron Ionization (EI): Molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a radical cation ([M]⁺). This is a "hard" ionization technique that often leads to extensive fragmentation.[13]

-

Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5][14]

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap analyzers.[14]

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Processing: The signals are compiled to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- 1. compoundchem.com [compoundchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

In-Depth Technical Guide: Characterization and Analysis of Piperidine-2,6-dicarbonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidine-2,6-dicarbonitrile, a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, outlines synthetic methodologies, and presents available characterization data.

Core Compound Properties

This compound is a six-membered heterocyclic amine featuring two nitrile groups at the 2 and 6 positions. Its structure renders it a valuable building block for the synthesis of more complex molecules.[1] The presence of the polar cyano groups and the nitrogen heteroatom contributes to its solubility in polar organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Melting Point | 114-115°C | [1] |

| Predicted pKa | 2.84 ± 0.10 | [1] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic routes, primarily focusing on the introduction of the nitrile functional groups onto a pre-existing piperidine ring or a suitable precursor.

Method 1: Nucleophilic Addition of Cyanide to Dihydropyridine Intermediates

A prominent and effective strategy for the synthesis of this compound involves the nucleophilic addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridine precursors.[1] These dihydropyridine intermediates are readily accessible and exhibit good reactivity towards nucleophiles, facilitating the introduction of the cyano groups.[1]

Experimental Protocol:

-

Step 1: Activation of the Pyridine Ring. A suitable N-substituted pyridine derivative is activated to facilitate nucleophilic attack. This can be achieved through N-alkylation or N-acylation to form a pyridinium salt.

-

Step 2: Cyanide Addition. The activated pyridinium salt is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN, NaCN), in a suitable aprotic solvent. The reaction is typically carried out at low temperatures to control reactivity and side reactions.

-

Step 3: Reduction of the Dihydropyridine Intermediate. The resulting dihydropyridine intermediate, now bearing the cyano groups, is reduced to the corresponding piperidine. This can be accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or by using a chemical reducing agent like sodium borohydride (NaBH₄).

-

Step 4: Work-up and Purification. The reaction mixture is worked up to remove excess reagents and byproducts. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product by column chromatography or recrystallization.

References

An In-depth Technical Guide on the Solubility of Piperidine-2,6-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperidine-2,6-dicarbonitrile in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate critical data for their specific applications.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with two nitrile groups. This structure imparts a degree of polarity, influencing its solubility characteristics. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in drug discovery and development, where reaction kinetics, purification, and formulation are highly dependent on solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Molecular Weight | 135.17 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 114-115 °C | [1] |

| pKa (predicted) | 2.84 ± 0.10 | [1] |

Qualitative Solubility Profile

This compound is generally considered to be soluble in polar organic solvents.[1] This solubility is attributed to the presence of the nitrogen heteroatom and the two polar cyano (-C≡N) functional groups, which can participate in dipole-dipole interactions with polar solvent molecules.[1]

Based on its chemical structure and available qualitative information, the expected solubility trend in common organic solvents is as follows:

-

High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be excellent solvents for this compound.[1]

-

Good to Moderate Solubility: Polar protic solvents like methanol and ethanol, as well as acetonitrile, are also expected to be effective solvents.[1]

-

Low Solubility: Nonpolar solvents such as hexane and toluene are unlikely to be effective solvents for this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |

| Dimethylformamide (DMF) | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |

| Acetonitrile | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |

| Methanol | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |

| Ethanol | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |

| Other Solvents |

TBD: To Be Determined

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved solid.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a decision-making process for solvent selection.

Caption: Experimental workflow for the determination of this compound solubility.

Caption: Logical diagram for selecting an appropriate solvent for this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Piperidine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Piperidine-2,6-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known properties with inferred knowledge from related chemical structures and standardized analytical protocols. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with two nitrile groups at the 2 and 6 positions. The presence of both the saturated amine heterocycle and the polar cyano groups imparts a unique combination of chemical properties, making it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and materials. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in applications that may involve elevated temperatures.

Physicochemical and Thermal Properties

Quantitative data on the thermal properties of this compound is sparse. The available information is summarized in the table below.

| Property | Value | Source |

| Melting Point | 114-115 °C | Not specified in search results |

| Predicted Boiling Point | 344.1 ± 42.0 °C | Not specified in search results |

Note: The boiling point is a predicted value and should be treated with caution. Experimental verification is recommended.

Methodologies for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. Detailed, standardized protocols for these experiments are provided below.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the residual mass at the end of the experiment.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., solid-solid phase transitions, decomposition) of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

If decomposition is to be studied, a second scan can be performed to a higher temperature (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Analyze any other endothermic or exothermic events for signs of phase transitions or decomposition.

-

Proposed Decomposition Pathway

In the absence of specific experimental studies on the decomposition of this compound, a hypothetical pathway can be proposed based on the known chemistry of piperidines and nitriles. Upon heating, the molecule is likely to undergo a complex series of reactions.

A plausible initial step could be a retro-Michael type reaction, leading to the opening of the piperidine ring. This would be facilitated by the electron-withdrawing nature of the nitrile groups. Subsequent fragmentation and rearrangement could lead to the formation of smaller, volatile molecules. The presence of nitrogen suggests that nitrogen-containing gases such as ammonia (NH₃) and hydrogen cyanide (HCN) could be among the decomposition products, particularly at higher temperatures. The carbon backbone would likely fragment into various smaller hydrocarbons and nitrile-containing compounds.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation, for instance, by using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition.

Visualizations

Proposed Decomposition Pathway of this compound

Crystal Structure Analysis of Piperidine-2,6-dicarbonitrile: A Technical Guide Based on a Structural Analogue

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, the specific crystal structure of piperidine-2,6-dicarbonitrile has not been publicly deposited in crystallographic databases. To fulfill the core requirements of a technical guide on its structural analysis, this document utilizes the publicly available crystallographic data for a closely related 2,6-disubstituted piperidine derivative, cis-(Piperidine-2,6-diyl)dimethanol , as a representative example. This analogue shares the core piperidine scaffold with the same substitution pattern, providing valuable insights into the likely conformational and structural characteristics of this compound.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on this ring is critical for molecular recognition and biological activity. This compound serves as a versatile building block in medicinal chemistry, with its nitrile functionalities offering synthetic handles for further molecular elaboration. Understanding its solid-state conformation through X-ray crystallography is paramount for rational drug design and development. This guide provides an in-depth overview of the experimental protocols and data analysis involved in determining the crystal structure of such a compound, using cis-(Piperidine-2,6-diyl)dimethanol as a case study.

Molecular Structure and Conformation

The crystallographic analysis of cis-(Piperidine-2,6-diyl)dimethanol reveals key structural features that are likely to be conserved in related 2,6-disubstituted piperidines.

General Conformation

The piperidine ring in the analogue adopts a chair conformation, which is the most thermodynamically stable arrangement for this heterocyclic system. In cis-(Piperidine-2,6-diyl)dimethanol, the two hydroxymethyl substituents are in a cis configuration.

Intermolecular Interactions

The crystal packing of cis-(Piperidine-2,6-diyl)dimethanol is stabilized by a network of hydrogen bonds. Molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds. These dimers are further aggregated via O—H⋯N hydrogen bonds, creating a more extensive supramolecular architecture.[1] While this compound lacks hydroxyl groups, the nitrogen atom of the piperidine ring and the nitrile groups can act as hydrogen bond acceptors, and in the presence of suitable donors, would be expected to form significant intermolecular interactions.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for the representative analogue, cis-(Piperidine-2,6-diyl)dimethanol.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₇H₁₅NO₂ |

| Formula Weight | 145.20 |

| Temperature | 173 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.555 (3) Å |

| b | 8.5120 (19) Å |

| c | 9.906 (2) Å |

| α | 90° |

| β | 94.95 (2)° |

| γ | 90° |

| Volume | 802.7 (3) ų |

| Z | 4 |

| Calculated Density | 1.202 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 320 |

| Data Collection | |

| Reflections Collected | 1307 |

| Independent Reflections | 1307 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor [I > 2σ(I)] | 0.031 |

| wR-factor (all data) | 0.083 |

| Goodness-of-fit (S) | 1.07 |

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from synthesis and crystallization to data collection and structure solution.

Synthesis and Crystallization

A typical synthetic route to a 2,6-disubstituted piperidine would involve the reduction of the corresponding substituted pyridine. For the analogue cis-(Piperidine-2,6-diyl)dimethanol, this would likely involve the reduction of pyridine-2,6-dimethanol.

Crystallization Protocol (Generalised): High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, methanol/dichloromethane) to near saturation. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature (often room temperature or in a refrigerator).

-

Crystal Growth: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. For the analogue data, the crystal was cooled to 173 K to minimize thermal vibrations.[1]

-

Diffraction Experiment: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. For the analogue, Mo Kα radiation was used.[1]

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods to improve the fit, resulting in the final crystal structure.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from compound synthesis to final structural analysis.

References

An In-depth Technical Guide to the Stereoisomers of Piperidine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2,6-dicarbonitrile, a heterocyclic compound featuring a six-membered nitrogen-containing ring with two nitrile groups at the 2 and 6 positions, presents a scaffold of significant interest in medicinal chemistry and materials science. The stereochemical arrangement of the dicarbonitrile groups gives rise to distinct stereoisomers, namely cis and trans diastereomers, with the trans isomer existing as a pair of enantiomers. The spatial orientation of these functional groups can profoundly influence the molecule's physicochemical properties, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the stereoisomers of this compound, tailored for professionals in drug discovery and development.

Stereoisomers of this compound

The stereoisomers of this compound arise from the relative orientation of the two nitrile groups attached to the chiral centers at positions 2 and 6 of the piperidine ring. This results in two diastereomers:

-

cis-Piperidine-2,6-dicarbonitrile: In this isomer, the two nitrile groups are on the same side of the piperidine ring. This is a meso compound and is achiral.

-

trans-Piperidine-2,6-dicarbonitrile: In this isomer, the two nitrile groups are on opposite sides of the piperidine ring. This diastereomer is chiral and exists as a pair of enantiomers: (2R,6S)-piperidine-2,6-dicarbonitrile and (2S,6R)-piperidine-2,6-dicarbonitrile.

The relationship between these stereoisomers can be visualized as follows:

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers can be achieved through various synthetic routes, with the stereochemical outcome often depending on the reaction conditions and starting materials.

Synthesis of a Mixture of Diastereomers

A common method for the synthesis of a mixture of cis- and trans-piperidine-2,6-dicarbonitriles involves the reaction of glutaraldehyde with an amine in the presence of a cyanide source.

Stereoselective Synthesis

A more controlled approach to obtain specific diastereomers has been reported. This method involves the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines. This reaction can yield a mixture of cis- and trans-piperidine-2,6-dicarbonitriles, which can then be separated.[1]

Experimental Protocol: Synthesis of cis- and trans-4,4-Disubstituted Piperidine-2,6-dicarbonitriles [1]

This protocol describes a general procedure for the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles, which are precursors to the unsubstituted analogs.

-

Reaction Setup: A solution of the corresponding 4,4-disubstituted N-silyl-1,4-dihydropyridine is prepared.

-

Cyanide Addition: To this solution, 3 equivalents of sodium cyanide and 15 equivalents of acetic acid are added.

-

Reaction Conditions: The reaction mixture is heated to 70 °C for 1 hour.

-

Work-up: The reaction mixture is worked up to isolate a mixture of the unprotected diastereomeric piperidine-2,6-dicarbonitriles.

-

Separation: The cis- and trans-diastereomers can be separated by chromatographic techniques.

The general workflow for the synthesis and separation can be depicted as follows:

Interestingly, the acidic hydrolysis of the separated cis- and trans-dinitrile isomers proceeds without isomerization to yield the corresponding cis- and trans-piperidine-2,6-dicarboxylic acids, respectively.[1]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 114-115 °C | [2] |

| Predicted pKa | 2.84 ± 0.10 | [2] |

| Predicted Density | 1.10 ± 0.1 g/cm³ | [2] |

Characterization

The characterization of the individual stereoisomers is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the relative stereochemistry (cis or trans). The coupling constants between the protons at C2 and C6 can provide valuable information about their dihedral angles and thus their relative orientation.

-

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure and absolute configuration of the stereoisomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): For the chiral trans-isomer, chiral HPLC is the primary method for separating the enantiomers and determining the enantiomeric excess.

Experimental Protocol: Chiral HPLC for Piperidine Derivatives

While a specific protocol for this compound is not available, a general approach for the chiral resolution of piperidine derivatives can be adapted.

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for a wide range of compounds.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape.

-

Detection: A UV detector is commonly used for detection.

-

Analysis: The retention times of the two enantiomers are used to identify them, and the peak areas are used to calculate the enantiomeric excess.

The logical workflow for chiral separation is as follows:

Biological Activity

The biological activities of the stereoisomers of this compound have not been extensively reported. However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and various substituted piperidines exhibit a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[2] The nitrile group is also a common functional group in many pharmaceuticals and can participate in key interactions with biological targets.[3]

Given the presence of these pharmacologically relevant moieties, it is plausible that the stereoisomers of this compound could exhibit interesting biological profiles. The distinct three-dimensional arrangement of the nitrile groups in the cis and trans isomers, as well as between the two enantiomers of the trans isomer, would likely lead to different binding affinities and selectivities for biological targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to screen for potential anticancer activity is the MTT assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (the individual stereoisomers of this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

A potential signaling pathway that could be investigated if cytotoxic activity is observed is the induction of apoptosis.

Conclusion

The stereoisomers of this compound represent a set of molecules with potential for further investigation in drug discovery and materials science. While methods for the synthesis of the diastereomers have been reported, a significant gap exists in the comprehensive characterization of each individual stereoisomer and the evaluation of their biological activities. Future research should focus on the stereoselective synthesis of all stereoisomers, their thorough physicochemical and spectroscopic characterization, and systematic screening for a range of biological activities. Such studies will be crucial in unlocking the full potential of these intriguing heterocyclic compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Dinitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine dinitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document collates available quantitative data, details relevant experimental protocols, and visualizes key synthetic pathways to facilitate further research and development in this area.

Introduction

Piperidine dinitriles are a unique subclass of piperidine derivatives characterized by the presence of two nitrile (-C≡N) groups attached to the piperidine ring. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to interact with biological targets. The incorporation of nitrile groups introduces polarity, the potential for hydrogen bonding, and a reactive handle for further chemical transformations, making piperidine dinitriles attractive building blocks for drug discovery and the development of novel materials.

This guide will focus on the available data for various isomers of piperidine dinitrile, including their synthesis, physical properties, and spectral characterization.

Physicochemical Properties

The physicochemical properties of piperidine dinitriles are crucial for predicting their behavior in biological systems and for designing synthetic and purification strategies. Key parameters include melting point, boiling point, solubility, and pKa.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative piperidine dinitriles. Data for some mononitrile and dione analogs are included for comparative purposes.

Table 1: Physical Properties of Piperidine Dinitriles and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| Piperidine-2,6-dicarbonitrile | 41980-31-8 | C₇H₉N₃ | 135.17 | 114-115[1] | 344.1 ± 42.0 (Predicted)[1] | 1.10 ± 0.1 (Predicted)[1] | 1.497 (Predicted) |

| Piperidine-4-carbonitrile | 4395-98-6 | C₆H₁₀N₂ | 110.16 | 34 - 37 | 223 - 225 | 0.987 (at 25 °C) | 1.476 |

| N-Boc-piperidine-4-carbonitrile | 91419-52-2 | C₁₁H₁₈N₂O₂ | 210.27 | 60-63 | - | - | - |

| 1-Methylpiperidine | 626-67-5 | C₆H₁₃N | 99.17 | -50 | 106-107 | 0.816 (at 25 °C)[2] | 1.4378 (at 20 °C)[3] |

| 1-Acetylpiperidine | 618-42-8 | C₇H₁₃NO | 127.18 | - | - | - | - |

Table 2: Solubility and Acidity of Piperidine Dinitriles

| Compound Name | Solubility | pKa (Predicted) |

| This compound | Good solubility in polar organic solvents such as DMSO, DMF, acetonitrile, methanol, and ethanol.[1] | 2.84 ± 0.10[1] |

| Piperidine-4-carbonitrile | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. | - |

Chemical Synthesis and Experimental Protocols

The synthesis of piperidine dinitriles can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

One documented method involves the synthesis of a piperidine derivative bearing a nitrile group, 3-oxo-3-(piperidin-1-yl)propanenitrile. This compound has been synthesized and its structure confirmed by spectroscopic and single crystal X-ray diffraction techniques.[1]

Experimental Protocol:

-

Materials: Piperidine, ethyl cyanoacetate.

-

Procedure: A mixture of piperidine and ethyl cyanoacetate is heated, leading to the formation of 3-oxo-3-(piperidin-1-yl)propanenitrile.

-

Purification: The crude product can be purified by recrystallization.

-

Characterization: The structure of the resulting compound is confirmed using techniques such as FTIR, NMR, and single crystal X-ray diffraction.[1]

The following diagram illustrates the general workflow for the synthesis and characterization of this piperidine nitrile derivative.

Strecker Synthesis

The Strecker synthesis is a classical method for the synthesis of α-amino acids, which can be adapted for the preparation of α-amino nitriles, key intermediates for certain piperidine dinitriles. The reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.[1][4][5]

General Experimental Protocol (adapted for piperidine synthesis):

-

Imine Formation: A suitable diamine or aminoaldehyde/ketone is reacted to form a cyclic imine intermediate.

-

Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, is added to the imine to form the dinitrile.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by chromatography or recrystallization.

The logical flow of the Strecker synthesis is depicted in the following diagram.

References

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine-2,6-dicarbonitrile from Pyridine-2,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of piperidine-2,6-dicarbonitrile from pyridine-2,6-dicarbonitrile is a challenging transformation due to the requisite chemoselective hydrogenation of the pyridine ring in the presence of chemically sensitive nitrile functional groups. Standard catalytic hydrogenation methods often lead to the concomitant reduction of the nitriles to amines. This document provides an overview of potential synthetic strategies and detailed experimental protocols adapted from methodologies for the selective reduction of pyridines bearing electron-withdrawing groups. The presented protocols are based on catalytic systems that have demonstrated selectivity in related transformations, offering promising starting points for the successful synthesis of the target compound.

Introduction

Piperidine scaffolds are integral components in a vast number of pharmaceuticals and bioactive molecules. The synthesis of substituted piperidines, such as this compound, is therefore of significant interest in medicinal chemistry and drug development. The direct hydrogenation of the corresponding pyridine derivative is the most atom-economical route. However, the selective reduction of the pyridine ring in pyridine-2,6-dicarbonitrile is complicated by the two electron-withdrawing nitrile groups, which can also be reduced under many hydrogenation conditions. Achieving high selectivity for the saturation of the heterocyclic ring while preserving the dinitrile functionality is the primary challenge. This document outlines potential catalytic systems and protocols that may be adapted to achieve this selective transformation.

Catalytic Systems and Methodologies

The selective hydrogenation of pyridines bearing reducible functional groups requires careful selection of the catalyst, solvent, and reaction conditions. Based on the literature for related substrates, several catalytic systems show promise for the selective reduction of pyridine-2,6-dicarbonitrile.

1. Modified Palladium on Carbon Catalyst (Pd/C(en))

A study on the chemoselective hydrogenation in the presence of aryl nitriles has shown that a palladium on carbon catalyst modified with ethylenediamine (en) can effectively suppress the reduction of nitrile groups while allowing for the hydrogenation of other functionalities like alkenes and alkynes.[1] This approach could potentially be adapted for the selective hydrogenation of the pyridine ring.

2. Rhodium and Platinum Catalysts

Rhodium and platinum catalysts are highly effective for the hydrogenation of pyridines.[2] The use of rhodium oxide (Rh₂O₃) under mild conditions has been reported for the reduction of various unprotected pyridines with good functional group tolerance.[2] Similarly, platinum(IV) oxide (PtO₂), often used in acidic media like acetic acid, is a powerful catalyst for pyridine reduction.[3] The key to success with these catalysts would be the careful optimization of reaction conditions to favor pyridine ring saturation over nitrile reduction.

3. Titanocene-Catalyzed Reduction

A recently developed method utilizing a commercially available titanocene dichloride (Cp₂TiCl₂) catalyst with ammonia borane as the reducing agent has demonstrated remarkable chemoselectivity and wide functional group tolerance in the reduction of N-heteroarenes, including functionalized pyridines.[4] This system presents a promising metal-free alternative for the selective reduction of pyridine-2,6-dicarbonitrile.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are starting points and may require optimization for the specific substrate.

Protocol 1: Selective Hydrogenation using Modified Palladium on Carbon (Pd/C(en))

This protocol is adapted from a method developed for the chemoselective hydrogenation in the presence of aryl nitriles.[1]

Materials:

-

Pyridine-2,6-dicarbonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ethylenediamine (en)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a suitable flask, suspend 10% Pd/C in anhydrous THF. Add a stoichiometric amount of ethylenediamine relative to the palladium content. Stir the mixture under an inert atmosphere for 1 hour at room temperature to form the Pd/C(en) complex.

-

Reaction Setup: In a high-pressure reactor, dissolve pyridine-2,6-dicarbonitrile in anhydrous THF.

-

Catalyst Addition: Under an inert atmosphere, add the prepared Pd/C(en) catalyst to the solution of the starting material.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).

-